2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide
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Overview
Description
2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a chloro group, an acetamide moiety, and a thiaspiro[3.5]nonane ring system with dioxo functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide typically involves multiple steps, starting with the construction of the thiaspiro[3.5]nonane core. This can be achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and acetylation steps introduce the chloro and acetamide groups, respectively.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous processes to ensure scalability and cost-effectiveness. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiaspiro[3.5]nonane ring can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: : Reduced forms of the compound may be obtained.
Substitution: : Various substituted derivatives can be synthesized based on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide
Uniqueness
2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide is unique due to its specific structural features, such as the thiaspiro[3.5]nonane ring system and the presence of both chloro and acetamide groups. These features distinguish it from similar compounds and may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-1λ6-thiaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3S/c11-6-9(13)12-8-7-16(14,15)10(8)4-2-1-3-5-10/h8H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMAPBFLHLPPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CS2(=O)=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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